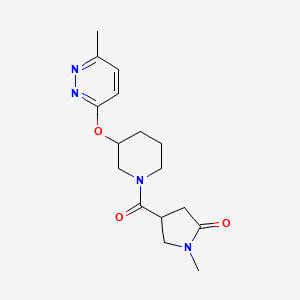

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-11-5-6-14(18-17-11)23-13-4-3-7-20(10-13)16(22)12-8-15(21)19(2)9-12/h5-6,12-13H,3-4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEMUEZKOPDATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, known by its CAS number 2034481-45-1, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 318.37 g/mol

- Structure : The compound features a pyrrolidinone ring and a piperidine moiety, which are essential for its biological activity.

Research indicates that this compound acts as an inhibitor of certain ion channels, particularly the TRPC6 (transient receptor potential cation channel subfamily C member 6). The inhibition of TRPC6 has implications for various physiological processes, including calcium signaling and neuronal excitability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

| Assay Type | IC50 Value (µM) | Target |

|---|---|---|

| TRPC6 Inhibition | 25 | Ion Channel |

| Antibacterial Activity | 12.8 - 14.5 | Various Bacterial Strains |

| Cytotoxicity in Cancer Cells | >50 | Cancer Cell Lines |

These results suggest that the compound may have potential as both an antibacterial agent and an anticancer therapeutic.

Case Studies

- Antibacterial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. It showed promising results with MIC values ranging from 4.9 to 17 µM against E. coli and S. aureus, indicating strong antibacterial properties .

- TRPC6 Inhibition : In a pharmacological study, the compound was shown to inhibit TRPC6-mediated calcium influx in neuronal cells, which could be beneficial in treating disorders associated with calcium dysregulation .

Potential Therapeutic Applications

Given its biological activity, this compound has several potential therapeutic applications:

- Neurological Disorders : Due to its action on TRPC6 channels, it may be useful in conditions like neuropathic pain or epilepsy.

- Infectious Diseases : Its antibacterial properties suggest potential use in treating bacterial infections, particularly those resistant to standard antibiotics.

Comparaison Avec Des Composés Similaires

Core Structure and Linkers

- Target Compound vs. BK79755: Both share a pyrrolidinone core and piperidine-carbonyl linker. However, BK79755 incorporates a tetrahydrocinnolin-3-yloxy group—a bicyclic system with enhanced lipophilicity—compared to the target’s monocyclic 6-methylpyridazine ether. This difference may influence membrane permeability and metabolic stability, as bicyclic systems often exhibit slower hepatic clearance .

- Target Compound vs. BK80033: The target’s pyrrolidinone core contrasts with BK80033’s tetrahydropyrimidine-2,4-dione, which introduces two additional hydrogen-bonding sites (keto and amide groups).

Substituent Effects

- The 6-methylpyridazine group in the target compound introduces steric hindrance and electron-donating effects, which may enhance selectivity for specific enzymatic pockets compared to BK80033’s unsubstituted pyridazine.

- BK79755’s tetrahydrocinnolinyloxy group adds significant hydrophobicity (C₂₀ vs. C₁₆ in the target), likely improving blood-brain barrier penetration but reducing aqueous solubility .

Molecular Weight and Drug-Likeness

- The target compound (MW = 332.39) falls within the ideal range for oral bioavailability (200–500 Da), whereas BK79755 (MW = 372.46) approaches the upper limit, risking reduced absorption. BK80033 (MW = 331.33) aligns closely with the target but includes polar functionalities (N₅O₄) that may improve solubility .

Q & A

Basic: What synthetic strategies are used to prepare 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the pyrrolidin-2-one core. A common approach includes:

- Step 1: Coupling a substituted piperidine (e.g., 3-((6-methylpyridazin-3-yl)oxy)piperidine) with a pyrrolidin-2-one derivative via carbonyl activation (e.g., using carbodiimides like EDC/HCl).

- Step 2: Methylation at the 1-position of pyrrolidin-2-one using methyl iodide under basic conditions (e.g., NaH in DMF).

Critical Conditions: - Temperature: 0–5°C for methylation to avoid side reactions .

- Catalysts: Use of DMAP to accelerate coupling reactions .

- Solvent Choice: Anhydrous DMF or dichloromethane to maintain reaction efficiency .

Optimization: Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, EtOAc/hexane gradient) .

Basic: How is the structure and purity of this compound confirmed in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Assigns protons and carbons to confirm substituent positions (e.g., methyl groups on pyrrolidinone and pyridazine) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions (e.g., piperidine-pyrrolidinone connectivity) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS with <5 ppm error) .

- HPLC Purity: Reverse-phase C18 columns (ACN/water with 0.1% TFA) achieve >95% purity, critical for biological assays .

Advanced: How do structural modifications (e.g., pyridazine substitution) influence biological activity, and how are structure-activity relationships (SAR) studied?

Methodological Answer:

- SAR Workflow:

- Analog Synthesis: Replace pyridazine with pyrimidine or triazine rings to assess scaffold flexibility .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

- Computational Modeling: Docking studies (AutoDock Vina) predict binding interactions; MD simulations (AMBER) evaluate stability .

- Key Findings:

- 6-Methylpyridazine enhances hydrophobic interactions in enzyme pockets compared to unsubstituted analogs .

- Piperidine-carbonyl linker length affects potency; shorter linkers reduce steric hindrance .

Advanced: How can researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Data Triangulation:

- Assay Replication: Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .

- Control Compounds: Use reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .

- Meta-Analysis: Compare raw data (e.g., fluorescence intensity curves) to identify protocol discrepancies .

- Technical Adjustments:

- Pre-incubate compounds with enzymes to ensure equilibrium binding .

- Validate cell membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolysis Studies:

- pH-Varied Buffers: Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C for 24–72 hours .

- HPLC Monitoring: Quantify degradation products (e.g., pyrrolidinone ring opening) using area-under-curve analysis .

- Thermal Stability:

Basic: What strategies improve aqueous solubility for in vitro testing?

Methodological Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 to prevent precipitation .

- Salt Formation: Synthesize hydrochloride salts via treatment with HCl in diethyl ether .

- Particle Size Reduction: Nano-milling (e.g., wet milling with PEG-400) enhances dissolution rates .

Advanced: How to design target interaction studies (e.g., protein binding)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on CM5 chips; measure binding kinetics (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC): Directly quantify binding affinity (Kd) and stoichiometry in solution-phase .

- Crystallography: Co-crystallize the compound with target proteins (e.g., using hanging-drop vapor diffusion) to resolve binding modes .

Advanced: How to optimize multi-step synthesis for higher yields?

Methodological Answer:

- Intermediate Trapping: Isolate and stabilize reactive intermediates (e.g., activated carbonyls) via tert-butyloxycarbonyl (Boc) protection .

- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., methylation) to improve heat dissipation and scalability .

- DoE (Design of Experiments): Use factorial designs (e.g., 3-level factorial) to optimize solvent ratios, catalysts, and temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.